5-bromo-3-fluoro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

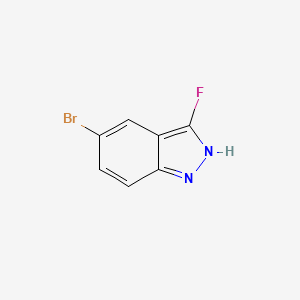

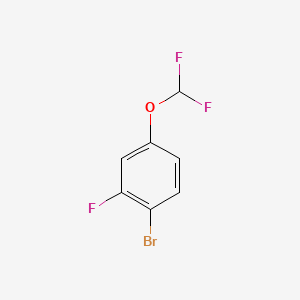

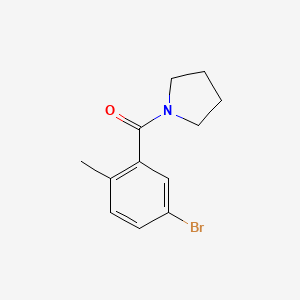

5-Bromo-3-fluoro-1H-indazole is a compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

Indazoles, including 5-bromo-3-fluoro-1H-indazole, can be synthesized through various methods . A new practical synthesis of 1H-indazole has been proposed, which involves a hydrogen bond propelled mechanism . This mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 5-bromo-3-fluoro-1H-indazole includes a bromine atom at the 5th position and a fluorine atom at the 3rd position of the indazole ring . The InChI code is 1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-1H-indazole has a molecular weight of 215.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 213.95419 g/mol . It has a topological polar surface area of 28.7 Ų .科学的研究の応用

Pharmacology: Anticancer Applications

5-bromo-3-fluoro-1H-indazole: has been explored for its potential in anticancer therapy. Indazole derivatives, including those with bromo and fluoro substituents, have shown promise as inhibitors of various cancer cell lines . They are particularly effective in targeting specific pathways involved in cancer cell proliferation and survival, such as the p53/MDM2 pathway, which is crucial for cell cycle regulation .

Material Science: Polymer Synthesis

In material science, 5-bromo-3-fluoro-1H-indazole serves as a precursor for the synthesis of polymers and nanomaterials. Its unique structure allows for the creation of novel materials with potential applications in electronics, coatings, and other advanced technological fields.

Chemical Synthesis: Catalyst Development

This compound is utilized in the development of new synthetic methodologies. For instance, it’s involved in transition metal-catalyzed reactions that form the backbone of many synthetic processes, leading to the efficient creation of complex molecules .

Biochemistry: Enzyme Inhibition

5-bromo-3-fluoro-1H-indazole: plays a role in the study of enzyme inhibition. Indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase δ, which are significant in the treatment of respiratory diseases . This makes them valuable for understanding biochemical pathways and developing targeted therapies.

Agriculture: Pest Control Research

While direct references to the use of 5-bromo-3-fluoro-1H-indazole in agriculture are limited, indazole compounds have been studied for their antimicrobial properties, which could be leveraged in developing new pesticides or plant protection strategies .

Environmental Science: Toxicity Studies

Indazole derivatives are subject to environmental toxicity studies to understand their impact on ecosystems. The safety profiles of such compounds need to be thoroughly assessed to ensure they do not pose a risk to the environment when used in various applications .

Safety And Hazards

5-Bromo-3-fluoro-1H-indazole is classified as Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is advised to avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

特性

IUPAC Name |

5-bromo-3-fluoro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXEFQRZVEQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-fluoro-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)

![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)

![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)